molecular formula C7H12Cl2IN3 B6198616 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride CAS No. 2680543-43-3

3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride

Cat. No.: B6198616
CAS No.: 2680543-43-3
M. Wt: 336
InChI Key:
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Description

3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of an iodine atom at the 3-position and an amine group at the 7-position of the indazole ring, along with two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the indazole ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.

    Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide and potassium permanganate can be used.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride and lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted indazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the amine group allows for unique interactions with molecular targets and enables the compound to participate in specific chemical reactions that are not possible with other indazole derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride involves the reaction of 2-aminobenzylamine with 1,2-dibromoethane to form 2-(2-bromoethyl)benzylamine. This intermediate is then reacted with 2-iodoacetamide to form 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine, which is subsequently converted to the dihydrochloride salt form.", "Starting Materials": [ "2-aminobenzylamine", "1,2-dibromoethane", "2-iodoacetamide" ], "Reaction": [ "Step 1: 2-aminobenzylamine is reacted with 1,2-dibromoethane in the presence of a base such as potassium carbonate to form 2-(2-bromoethyl)benzylamine.", "Step 2: 2-(2-bromoethyl)benzylamine is then reacted with 2-iodoacetamide in the presence of a base such as sodium hydride to form 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine.", "Step 3: The resulting 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine is then converted to the dihydrochloride salt form by treatment with hydrochloric acid." ] }

CAS No.

2680543-43-3

Molecular Formula

C7H12Cl2IN3

Molecular Weight

336

Purity

95

Origin of Product

United States

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